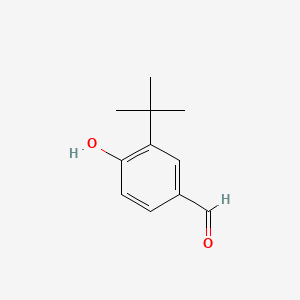

3-(tert-Butyl)-4-hydroxybenzaldehyde

Description

Significance of Phenolic Aldehydes in Organic Chemistry and Synthesis

Phenolic aldehydes are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a hydroxyl (-OH) and an aldehyde (-CHO) group. hmdb.ca These molecules are of considerable importance in organic chemistry, serving as versatile intermediates and building blocks for a vast array of more complex structures. Their utility stems from the dual reactivity of the hydroxyl and aldehyde functional groups, which can undergo a variety of chemical transformations.

In the realm of polymer chemistry, phenolic aldehydes are utilized as monomers for the creation of phenolic resins and biobased polyesters and polyurethanes. taylorandfrancis.commdpi.com The aldehyde group provides a site for polymerization reactions, while the phenolic hydroxyl can be modified to tune the properties of the resulting polymer. Furthermore, many phenolic aldehydes are derived from natural sources, such as lignin, making them valuable precursors in the development of sustainable materials. mdpi.com

The significance of phenolic aldehydes also extends to the flavor and fragrance industry. For instance, vanillin, a well-known phenolic aldehyde, is the primary component of the extract of the vanilla bean and is widely used for its characteristic aroma. taylorandfrancis.com Benzaldehyde (B42025), another related aromatic aldehyde, is known for its almond-like scent. creative-proteomics.com Beyond their sensory properties, certain phenolic aldehydes exhibit biological activities, including antioxidant and antimicrobial capacities, which makes them of interest for pharmaceutical and food preservation applications. taylorandfrancis.com

Steric Hindrance Effects in Aromatic Systems and Their Chemical Implications

Steric effects refer to the influence of the spatial arrangement of atoms within a molecule on its reactivity and stability. numberanalytics.comwikipedia.org In aromatic systems, the presence of bulky substituents on the ring can lead to steric hindrance, a phenomenon that impedes the approach of reagents to a reaction site. wikipedia.orgchemistrytalk.org This can have profound implications for the rates and outcomes of chemical reactions. wikipedia.org

Chemists can exploit steric hindrance to control reaction pathways. By introducing bulky substituents, it is possible to favor certain products over others, a strategy often employed in asymmetric synthesis to achieve high levels of stereoselectivity. chemistrytalk.org The interplay between steric and electronic effects ultimately governs the chemical behavior of substituted aromatic compounds. wikipedia.org

Overview of 3-(tert-Butyl)-4-hydroxybenzaldehyde within Hindered Phenol (B47542) Chemistry

This compound is a member of the hindered phenol family. Hindered phenols are characterized by the presence of bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions relative to the hydroxyl group. nih.gov This structural feature is central to their primary application as antioxidants. mdpi.com

The tert-butyl group in this compound exerts a significant steric effect, which influences the reactivity of both the adjacent hydroxyl group and the aldehyde function. ontosight.ai The steric hindrance around the phenolic hydroxyl group is crucial for its antioxidant activity. It stabilizes the phenoxyl radical that is formed upon scavenging a free radical, preventing it from participating in further chain reactions that lead to oxidative degradation. nih.gov

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. ontosight.ai Its utility is derived from the ability to selectively react at the aldehyde or hydroxyl group, with the bulky tert-butyl group providing a means to modulate reactivity and direct synthetic outcomes. The study of this compound and related hindered phenols continues to be an active area of research, with ongoing efforts to develop new applications based on their unique chemical properties.

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are dictated by the interplay of its three functional groups: the aldehyde, the hydroxyl group, and the tert-butyl group attached to the aromatic ring.

| Property | Value |

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| Appearance | Pale yellow oil |

| Boiling Point | 78-79 °C at 1 mmHg |

| Density | 1.041 g/mL at 25 °C |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, typically involving the introduction of the aldehyde group onto a substituted phenol precursor. One common method is the formylation of 2-tert-butylphenol (B146161). This can be accomplished using reagents such as paraformaldehyde in the presence of a Lewis acid catalyst like magnesium chloride and a base such as triethylamine (B128534). chemicalbook.com Another synthetic approach involves the oxidation of the corresponding benzyl (B1604629) alcohol, 2-tert-butyl-4-methylphenol, using an oxidizing agent. acs.org

Applications of this compound

The unique structure of this compound makes it a valuable intermediate in various chemical industries.

Antioxidants and Stabilizers: As a hindered phenol, it serves as a precursor for the synthesis of more complex antioxidants and UV stabilizers used to protect polymers, plastics, and other materials from degradation. mdpi.comontosight.ai

Pharmaceutical and Agrochemical Synthesis: The compound is a building block in the synthesis of various biologically active molecules for the pharmaceutical and agrochemical sectors. ontosight.ai

Organic Synthesis: It is used as a starting material for the synthesis of a range of organic compounds, including chiral Schiff base-titanium alkoxide catalysts. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZZAKITZYDOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984227 | |

| Record name | 3-tert-Butyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65678-11-7 | |

| Record name | 3-(1,1-Dimethylethyl)-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65678-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(tert-Butyl)-4-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065678117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butyl)-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Tert Butyl 4 Hydroxybenzaldehyde and Its Analogs

Direct Formylation Approaches for Hindered Phenols

Direct formylation involves the introduction of an aldehyde group onto a phenol (B47542) ring in a single step. For hindered phenols, the challenge lies in overcoming the steric hindrance and directing the substitution to the desired position.

Oxidation of Corresponding p-Cresol (B1678582) Derivatives

One effective route to 4-hydroxybenzaldehyde (B117250) derivatives is the selective oxidation of the methyl group of corresponding p-cresol compounds. For the synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde, the logical starting material is 2-(tert-Butyl)-4-methylphenol. This method avoids harsh formylating agents and can offer high selectivity if the appropriate catalytic system is employed.

Research has demonstrated the efficacy of oxidizing hindered p-cresols to their corresponding aldehydes. For instance, the oxidation of 2,6-di-tert-butyl-4-methylphenol has been shown to produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050). usgs.gov One notable system utilizes hydrobromic acid (HBr) in dimethyl sulfoxide (B87167) (DMSO) as an effective oxidant for this transformation, successfully converting a hindered p-cresol to the desired p-hydroxybenzaldehyde. acs.orgnih.gov Another industrially relevant approach involves the oxidation of p-cresol derivatives with oxygen or an oxygen-containing gas in the presence of a base and a cobalt-based catalyst, which can achieve high yield and selectivity. google.comgoogleapis.com

Table 1: Oxidation Methods for Hindered p-Cresol Derivatives

| Starting Material | Oxidizing System | Product | Yield | Reference |

| 2-tert-Butyl-p-cresol | HBr-DMSO | 3-tert-Butyl-5-(hydroxylated-tert-butyl)-4-hydroxybenzaldehyde | 45% (overall, 4 steps) | acs.orgnih.gov |

| 2,6-di-tert-butyl-4-methylphenol | O₂, NaOH, Cobalt Catalyst | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | High | usgs.govgoogleapis.com |

| p-Cresol | O₂, NaOH, Cobalt(II) chloride | 4-hydroxybenzaldehyde | 72% (selectivity) | google.com |

Duff Reaction and Variants for Phenol Formylation

The Duff reaction is a classic method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (hexamine) as the formyl carbon source. wikipedia.orgchem-station.com The reaction typically requires an acidic medium and favors formylation at the ortho position relative to the hydroxyl group due to a directing effect. wikipedia.orgresearchgate.net For phenols where the ortho positions are sterically blocked, as in 2,6-disubstituted phenols, the formylation can be directed to the para position. wikipedia.orggoogle.com

The mechanism involves the generation of an iminium ion electrophile from protonated hexamine, which then attacks the electron-rich phenol ring. wikipedia.org Subsequent hydrolysis of the resulting benzylamine (B48309) intermediate yields the final aldehyde. While generally inefficient, modifications to the Duff reaction have been developed to improve yields. For example, using trifluoroacetic acid as the reaction medium for the formylation of 2,6-di-tert-butylphenol (B90309) with hexamethylenetetramine has been reported to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde. google.com

Table 2: Examples of the Duff Reaction for Hindered Phenols

| Phenol Substrate | Reagents | Product | Yield | Reference |

| 2,6-di-tert-butylphenol | Hexamethylenetetramine, Trifluoroacetic Acid | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | 60% | google.com |

| 2,6-di-tert-butylphenol | Hexamethylenetetramine, Acetic Acid | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | 90% | google.com |

| 3,5-di-tert-butylphenol | Hexamethylenetetramine | 3,5-di-tert-butylsalicylaldehyde | - | dbpedia.org |

Multi-step Synthetic Routes to Aldehyde Derivatives

Multi-step syntheses allow for the construction of complex molecular architectures by using the target aldehyde as a key building block for subsequent reactions.

Aldol Condensation Reactions for Chalcone (B49325) and Flavanone (B1672756) Precursors

This compound can serve as a crucial precursor in the synthesis of flavonoids like chalcones and flavanones through the Aldol condensation reaction. magritek.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone, typically an acetophenone (B1666503) derivative, to form an α,β-unsaturated ketone, which is the characteristic core structure of chalcones. ugm.ac.idatlantis-press.com

The resulting chalcones, which are valuable in their own right, can be subsequently isomerized under basic or acidic conditions to form the corresponding flavanones, a class of heterocyclic compounds. nih.govresearchgate.net The synthesis of these flavonoid structures is of significant interest due to their diverse biological activities. researchgate.netmdpi.com The specific substitution patterns on both the benzaldehyde (B42025) and acetophenone reactants determine the final structure of the chalcone and flavanone products. mdpi.com

Strategies for ortho-Hydroxyl Aldehyde Synthesis

The synthesis of ortho-hydroxyl aldehyde analogs, such as 3-tert-Butyl-2-hydroxybenzaldehyde (B1333914), requires methods that selectively introduce a formyl group at the position ortho to the hydroxyl group. While the Duff reaction provides a route for ortho-formylation, other methods offer higher regioselectivity and yields. researchgate.netecu.edu

A highly effective strategy for the exclusive ortho-formylation of phenols involves the use of magnesium chloride and triethylamine (B128534) with paraformaldehyde as the formylating agent. chemicalbook.comorgsyn.org This method is known for its high yields and excellent regioselectivity, even with highly substituted phenols. orgsyn.org For example, the reaction of 2-tert-butylphenol (B146161) with magnesium chloride, paraformaldehyde, and triethylamine in tetrahydrofuran (B95107) (THF) under reflux conditions produces 3-tert-butyl-2-hydroxybenzaldehyde in high yield. chemicalbook.com This approach is compatible with a variety of functional groups and avoids the often harsh conditions of other formylation techniques. orgsyn.org

Table 3: Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

| 2-tert-butylphenol | MgCl₂, Paraformaldehyde, Triethylamine | THF, Reflux, 3 hours | 3-tert-butyl-2-hydroxybenzaldehyde | 90% | chemicalbook.com |

Regioselectivity and Yield Optimization in Hindered Aldehyde Synthesis

Achieving high regioselectivity and optimizing yields are paramount in the synthesis of sterically hindered aldehydes like this compound. The substitution pattern on the aromatic ring is dictated by a combination of the electronic directing effects of the substituents and the steric hindrance they impose.

In the direct formylation of 2-tert-butylphenol, the hydroxyl group is an ortho-, para- director. The bulky tert-butyl group at the 2-position hinders access to the 6-position (ortho), making the 4-position (para) a likely site for electrophilic attack. However, methods like the Duff reaction can still favor ortho-formylation. wikipedia.org Theoretical studies suggest the ortho-selectivity of the Duff reaction is governed by a hydrogen bond between the phenolic proton and the hexamine-derived electrophile, which pre-organizes the transition state. researchgate.net

To achieve exclusive ortho-formylation, the magnesium chloride-mediated method is superior, as it chelates to the hydroxyl group, thereby directing the electrophilic attack of paraformaldehyde specifically to the adjacent ortho position. orgsyn.org For para-selective synthesis, methods based on the oxidation of a p-cresol derivative are often preferred, as the position of the aldehyde is predetermined by the methyl group on the starting material. googleapis.com

Yield optimization often involves careful control of reaction conditions. In the Duff reaction, the choice of acid and solvent can significantly impact the outcome; for instance, using aqueous acetic acid has been shown to produce excellent yields for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde from 2,6-di-tert-butylphenol. google.com In oxidation reactions, the catalyst concentration, temperature, and oxygen pressure must be finely tuned to maximize the conversion of the starting material while preventing over-oxidation to the carboxylic acid or degradation of the aromatic ring. google.com

Isolation and Purification Techniques for Phenolic Aldehydes

The isolation and purification of phenolic aldehydes, such as this compound, are critical steps to ensure high purity for their subsequent applications. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities present in the crude mixture. Common methods employed include crystallization, various forms of chromatography, and distillation.

Crystallization is a fundamental technique for purifying solid phenolic aldehydes. This method relies on the differences in solubility between the desired compound and impurities in a given solvent. An impure sample of a compound like alum, copper sulphate, or benzoic acid can be purified through this process. cbseacademic.nic.in The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the phenolic aldehyde decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). The final crystals can then be isolated by filtration. For phenolic derivatives, specific methods like cooling crystallization, anti-solvent crystallization, and magma crystallization can be employed. google.com

Chromatography encompasses a suite of powerful separation techniques based on the differential partitioning of compounds between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification of phenolic compounds, offering high resolution and purity. nih.govnih.gov Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is particularly common. nih.gov This technique is effective for separating phenolic compounds from complex mixtures. mdpi.com

Medium-Pressure Liquid Chromatography (MPLC) is a preparative column chromatography technique that allows for the use of smaller particle-size supports by operating under pressure, enhancing the variety of stationary phases that can be used. mdpi.com

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography method that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of samples. mdpi.comspringernature.com High-speed CCC has been successfully used for the preparative isolation of minor phenolic compounds from natural extracts. nih.gov Polyamide resins are often used in chromatography for the separation of phenolic compounds and antioxidants. youtube.com

Distillation is a viable purification method for thermally stable, volatile phenolic aldehydes. The process involves heating a liquid mixture to create vapor and then cooling the vapor to condense it back into a liquid. gccpo.org

Steam Distillation is particularly useful for separating phenolic compounds that are volatile in steam from non-volatile impurities. researchgate.net This technique is often used as a separation step before the determination of total phenolic compounds. mdma.ch

Fractional Distillation is employed when the boiling points of the components in the mixture are close. The process uses a fractionating column to separate the compounds based on their different boiling points. gccpo.org For purifying phenols, distillation is often carried out under reduced pressure to minimize thermal decomposition of impurities. gccpo.org

Azeotropic Distillation can be used to separate components that form azeotropes, such as removing water from a reaction mixture. google.com

The selection of an appropriate purification technique is crucial for obtaining high-purity this compound and its analogs, which is essential for their use as intermediates in organic synthesis.

Reaction Mechanisms and Chemical Transformations of 3 Tert Butyl 4 Hydroxybenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is a cornerstone of the molecule's reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. Conversely, the carbonyl oxygen possesses lone pairs of electrons, allowing it to act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids.

Expected nucleophilic addition reactions at the aldehyde group include:

Formation of Acetals and Hemiacetals: In the presence of alcohols and an acid catalyst, the aldehyde can form hemiacetals and subsequently acetals, which serve as protecting groups in multi-step syntheses.

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt with acid) yields a cyanohydrin, a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.

Reductive Amination: The aldehyde can react with ammonia (B1221849) or primary or secondary amines to form an imine (Schiff base), which can then be reduced to a new secondary or tertiary amine, respectively.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, replacing the C=O bond with a C=C bond.

Grignard and Organolithium Reactions: Organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) will attack the electrophilic carbonyl carbon to form secondary alcohols after an acidic workup.

The reactivity of the aldehyde is modulated by the electronic effects of the ring substituents. The para-hydroxyl group is a strong electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, the aldehyde group remains a highly reactive site for nucleophilic attack.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is the other major center of reactivity in 3-(tert-Butyl)-4-hydroxybenzaldehyde. Its behavior is characterized by the acidity of the phenolic proton and the nucleophilicity of the oxygen atom. The adjacent tert-butyl group provides significant steric hindrance, which can influence the accessibility of the hydroxyl group to bulky reagents.

Phenols, particularly those with electron-donating groups, are susceptible to oxidation. The oxidation of this compound can proceed through several pathways. Mild oxidation can lead to the formation of radical species, which can then dimerize or undergo further reactions.

Stronger oxidizing agents can transform the phenol (B47542) into a quinone-type structure. While the single tert-butyl group at the 3-position does not lead to a simple, stable benzoquinone upon oxidation (which typically requires two hydroxyl groups or a hydroxyl and an amino group), oxidative processes can lead to more complex coupled products or ring-opening under harsh conditions. In related p-cresol (B1678582) derivatives, cobalt-catalyzed oxidation is a known method to convert the corresponding methyl group into an aldehyde, highlighting the susceptibility of the benzene (B151609) ring and its substituents to oxidative transformation. google.comepo.org

The aldehyde functional group is readily reduced to a primary alcohol without affecting the aromatic ring or the phenolic hydroxyl group. This transformation is a key step in the synthesis of various derivatives. Standard laboratory reducing agents are highly effective for this purpose.

| Reagent | Conditions | Product |

| Sodium borohydride (B1222165) (NaBH₄) | Typically in an alcoholic solvent (methanol, ethanol) at room temperature. | 3-(tert-Butyl)-4-hydroxybenzyl alcohol |

| Lithium aluminum hydride (LiAlH₄) | In an aprotic ether solvent (e.g., diethyl ether, THF), followed by an aqueous/acidic workup. | 3-(tert-Butyl)-4-hydroxybenzyl alcohol |

| Catalytic Hydrogenation (H₂) | With a metal catalyst such as Pd, Pt, or Ni. | 3-(tert-Butyl)-4-hydroxybenzyl alcohol |

This reduction is a common transformation for hydroxybenzaldehydes, converting the electrophilic aldehyde into a nucleophilic benzyl (B1604629) alcohol, which can then be used in subsequent reactions like ether or ester formation.

The phenolic hydroxyl group can undergo O-alkylation (ether synthesis) and O-acylation (ester synthesis). The nucleophilic phenoxide, formed by deprotonation with a suitable base (e.g., NaOH, K₂CO₃), readily reacts with electrophiles.

Williamson Ether Synthesis: The corresponding phenoxide can react with alkyl halides (e.g., methyl iodide, benzyl bromide) to form ethers.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields phenolic esters.

The steric bulk of the ortho-tert-butyl group can influence the rate of these reactions, potentially requiring more forcing conditions compared to an unhindered phenol.

Tautomeric Equilibria and Quinone Methide Intermediates

Phenols can exist in tautomeric equilibrium with their keto forms (cyclohexadienones), although the equilibrium heavily favors the aromatic phenol. However, reactive intermediates known as quinone methides can be formed from phenols bearing a leaving group on a benzylic carbon. In the case of the reduced form, 3-(tert-butyl)-4-hydroxybenzyl alcohol, dehydration or oxidation can potentially lead to the formation of a transient quinone methide. These intermediates are highly electrophilic and reactive towards nucleophiles. The formation of such intermediates is a known pathway in the oxidation chemistry of related molecules like 3,4-dihydroxybenzylamine.

Radical Scavenging Mechanisms: Hydrogen Atom Transfer Processes

A defining characteristic of hindered phenols is their antioxidant activity, which is primarily executed through a radical scavenging mechanism. These compounds can interrupt the chain reactions of autoxidation by donating their phenolic hydrogen atom to a free radical (R•), thus neutralizing it.

The key reaction is a Hydrogen Atom Transfer (HAT) process: Ar-OH + R• → Ar-O• + R-H

In this process, this compound (Ar-OH) donates its phenolic hydrogen to a reactive radical (R•). This creates a relatively stable phenoxyl radical (Ar-O•) and a non-radical product (R-H). The stability of the resulting phenoxyl radical is crucial for the antioxidant's effectiveness. In this molecule, the radical is stabilized by:

Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring and onto the para-aldehyde group.

Steric Shielding: The ortho-tert-butyl group provides steric hindrance, which physically protects the radical oxygen from further reactions and prevents it from initiating new oxidation chains.

The efficiency of the HAT process is related to the bond dissociation enthalpy (BDE) of the O-H bond. Electron-donating groups on the ring generally lower the BDE, making hydrogen donation more favorable.

Polymerization Reactions Involving Hindered Aldehyde Moieties

The presence of the aldehyde and hydroxyl groups enables this compound to participate in various polymerization reactions, primarily polycondensation reactions, to form polymers such as poly(azomethine)s, also known as poly(Schiff base)s. The bulky tert-butyl group ortho to the hydroxyl group can influence the polymerization process and the properties of the resulting polymers by introducing steric hindrance, which may affect the planarity of the polymer backbone and its solubility.

One notable application of this compound is in the synthesis of biodegradable polyazomethine hydrogels. sigmaaldrich.com This is achieved through an oxidative polymerization reaction with melamine. sigmaaldrich.com Poly(azomethine)s are a class of polymers characterized by the presence of an azomethine (-C=N-) linkage in their backbone. ijies.netresearchgate.netresearchgate.net They are typically synthesized through the polycondensation of diamines with dicarbonyl compounds, such as dialdehydes. ijies.netresearchgate.netnih.govrsc.org

The general reaction for the formation of poly(azomethine)s from an aromatic aldehyde and a diamine is depicted below:

General Polycondensation Reaction for Poly(azomethine) Synthesis

| Reactant A | Reactant B | Polymer Product | Byproduct |

|---|

In the specific case of this compound, its aldehyde group can react with amine functionalities. While it is a mono-aldehyde, it can be used to end-cap polymer chains or be incorporated into polymer structures through reactions involving its hydroxyl group or by copolymerization with other monomers. For instance, it can be used as a starting material to synthesize polyazomethine and ascorbic acid-based fluorescent chemosensors. sigmaaldrich.com

The synthesis of Schiff base polymers is a well-established field, and the principles can be applied to hindered aldehydes. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. researchgate.net The steric hindrance from the tert-butyl group in this compound might necessitate harsher reaction conditions or longer reaction times to achieve high molecular weight polymers. However, this steric bulk can also enhance the solubility of the resulting polymers in organic solvents, a common challenge with rigid aromatic polymers. ijies.net

One-Carbon Homologation via Corey-Fuchs Reaction and Related Processes

One-carbon homologation is a valuable transformation in organic synthesis that extends a carbon chain by a single carbon atom. nrochemistry.com For aldehydes, a prominent method for achieving this is the Corey-Fuchs reaction, which converts an aldehyde into a terminal alkyne. nrochemistry.comwikipedia.orgsynarchive.comchem-station.comscribd.comorganic-chemistry.orgtcichemicals.comjk-sci.com This two-step process provides a versatile synthetic route to alkynes, which are important building blocks in organic chemistry.

The Corey-Fuchs reaction first involves the conversion of the aldehyde to a 1,1-dibromoalkene through a Wittig-type reaction with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. nrochemistry.comwikipedia.orgorganic-chemistry.org In the second step, treatment of the dibromoalkene with a strong base, typically an alkyllithium reagent like n-butyllithium, results in elimination of HBr and a subsequent lithium-halogen exchange followed by rearrangement to form the terminal alkyne. nrochemistry.comwikipedia.orgorganic-chemistry.org

The Corey-Fuchs Reaction Steps:

Dibromo-olefination: R-CHO + (Ph)₃P=CBr₂ → R-CH=CBr₂

Alkyne Formation: R-CH=CBr₂ + 2 BuLi → R-C≡CLi → R-C≡CH (after aqueous workup)

Below is a table outlining the expected transformation of this compound via the Corey-Fuchs reaction, assuming prior protection of the hydroxyl group (e.g., as a methoxymethyl ether).

Expected Corey-Fuchs Reaction on a Protected this compound Derivative

| Starting Material (Protected) | Reagents | Intermediate Product | Final Product (after deprotection) |

|---|

Related processes for one-carbon homologation include the Wittig reaction, which can be used to convert aldehydes into alkenes. masterorganicchemistry.comutahtech.edumnstate.eduudel.edu By choosing the appropriate phosphorus ylide, a one-carbon unit can be added to form a terminal alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would convert the aldehyde to a vinyl group.

A comprehensive article on the advanced characterization of this compound cannot be generated at this time due to a lack of available specific research data for this particular compound.

Extensive searches for detailed analytical findings for this compound (Molecular Formula: C₁₁H₁₄O₂) did not yield the specific spectroscopic data required to accurately populate the requested sections on NMR spectroscopy, mass spectrometry, and vibrational spectroscopy.

The available scientific literature and spectral databases are predominantly focused on a related but structurally distinct compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (Molecular Formula: C₁₅H₂₂O₂). While data for this di-substituted analog is plentiful, it is not scientifically valid to use it to describe the mono-substituted compound specified in your request. Adhering to the instructions for scientific accuracy and strict focus, it is not possible to create the article without the correct corresponding data.

Further research or direct experimental analysis of this compound would be required to obtain the necessary ¹H NMR, ¹³C NMR, HRMS, GC-MS, IR, and Raman data to fulfill the detailed outline provided.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

X-ray Crystallography for Solid-State Molecular Structure Determination

As of this writing, a solved crystal structure for 3-(tert-Butyl)-4-hydroxybenzaldehyde has not been deposited in major public crystallographic databases. However, were a suitable single crystal to be analyzed, the experiment would confirm the planarity of the benzene (B151609) ring and the relative positions of the tert-butyl, hydroxyl, and aldehyde substituents. A key area of interest would be the determination of intermolecular hydrogen bonding patterns, likely occurring between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, which would significantly influence the compound's solid-state properties.

Chromatographic Methods for Mixture Separation and Purity

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. In this mode, a nonpolar stationary phase is used with a more polar mobile phase. The compound's aromatic ring and tert-butyl group give it sufficient hydrophobicity to be well-retained on a C18 column. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks detected in the chromatogram.

A typical method for analysis could be based on conditions used for structurally related phenols and benzaldehydes.

Table 2: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at ~280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

These parameters represent a typical starting point for method development and may require optimization.

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for compounds that are thermally stable and volatile enough to be vaporized without decomposition. This compound is well-suited for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

A common approach would use a mid-polarity capillary column and a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification of the main peak and any impurities.

Table 3: Typical Gas Chromatography Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of ~1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial: 150 °C for 2 min, Ramp: 10 °C/min to 280 °C, Hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS) |

| Injection Mode | Split (e.g., 50:1) |

These parameters are illustrative and would be optimized for the specific instrument and application.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the detailed study of a molecule's electronic structure and properties. For aromatic aldehydes, DFT methods, such as those employing the B3LYP hybrid functional, are commonly used to optimize molecular geometry and predict spectroscopic and electronic characteristics.

A comprehensive DFT study on the closely related 4-hydroxybenzaldehyde (B117250), performed at the B3LYP/6-31G(d,p) level of theory, serves as an excellent proxy for understanding the likely computational results for 3-(tert-butyl)-4-hydroxybenzaldehyde. The addition of a tert-butyl group at the 3-position would primarily introduce steric bulk and electron-donating inductive effects, which would influence the electronic properties calculated.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior, chemical reactivity, and stability. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For the parent compound, 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 5.01 eV. mdpi.com This value suggests significant chemical stability. mdpi.com The analysis revealed that both HOMO and LUMO orbitals are primarily distributed across the aromatic system. For this compound, the electron-donating nature of the tert-butyl group is expected to raise the energy of the HOMO, potentially leading to a slightly smaller HOMO-LUMO gap and thus a modest increase in chemical reactivity compared to the unsubstituted molecule. A smaller energy gap would also facilitate intramolecular charge transfer, a key aspect of its electronic properties. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Properties for 4-hydroxybenzaldehyde

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.44 |

| HOMO-LUMO Energy Gap (ΔE) | 5.01 |

Data derived from a DFT study on 4-hydroxybenzaldehyde, which serves as a model for this compound. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, where red indicates electron-rich regions (negative potential, prone to electrophilic attack) and blue indicates electron-poor regions (positive potential, prone to nucleophilic attack).

DFT calculations are widely used to predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, which can then be compared with experimental data for validation.

For 4-hydroxybenzaldehyde, Time-Dependent DFT (TD-DFT) calculations were used to predict its electronic spectrum. mdpi.com The theoretical calculations identified three absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm, which correspond to electronic transitions within the molecule. mdpi.com These predicted values can be correlated with experimental spectra to confirm the accuracy of the computational model. Similar calculations for this compound would be expected to show a slight bathochromic (red) shift in the absorption maxima due to the electron-donating effect of the tert-butyl group, which influences the energy of the molecular orbitals involved in the electronic transitions.

Table 2: Predicted Electronic Transitions for 4-hydroxybenzaldehyde

| Wavelength (λ) (nm) | Excitation Energy (E) (eV) | Oscillator Strength (f) |

|---|---|---|

| 316.45 | 3.92 | 0.0016 |

| 261.52 | 4.74 | 0.5401 |

| 256.48 | 4.83 | 0.0384 |

Data derived from a TD-DFT study on 4-hydroxybenzaldehyde, which serves as a model for this compound. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not prominent, this technique is instrumental for analyzing the conformational flexibility and non-covalent interactions of similar molecules.

For a molecule like this compound, MD simulations could be employed to explore the rotational freedom around the C-C bond connecting the aldehyde group to the phenyl ring and the C-O bond of the hydroxyl group. Such simulations, typically performed in a solvent environment like water or ethanol, would reveal the most stable conformations and the energy barriers between them. Furthermore, MD can elucidate how the molecule interacts with solvent molecules or other solutes through hydrogen bonding and van der Waals forces, providing insights into its solubility and aggregation behavior.

Elucidation of Structure-Reactivity Relationships through Computational Models

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are vital for understanding how a molecule's structure influences its chemical or biological activity. For phenolic compounds, these models often correlate antioxidant activity with calculated quantum chemical descriptors.

Key descriptors for phenolic antioxidants include Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, Ionization Potential (IP), and Electron Transfer Enthalpy (ETE). plos.orgnih.gov A lower O-H BDE, for instance, indicates a greater ability to donate a hydrogen atom to neutralize free radicals. plos.org

In the case of this compound, the tert-butyl group at the ortho position to the hydroxyl group provides steric hindrance. This steric shielding can stabilize the resulting phenoxyl radical formed after hydrogen donation, thereby enhancing its antioxidant capacity. Computational models can quantify these effects, helping to establish a clear relationship between the substitution pattern and the radical-scavenging efficacy. nih.gov

Prediction of Electronic Properties and Stability

The electronic properties and stability of this compound are intrinsically linked to its molecular structure. The presence of the electron-donating tert-butyl group significantly influences these characteristics.

The tert-butyl group enhances the electron density on the aromatic ring and the hydroxyl group through an inductive effect. nih.gov This increased electron density stabilizes the molecule and the phenoxy radical that forms during antioxidant activity. nih.gov Computational studies on various tert-butyl substituted phenols have shown that these groups enhance stability by slowing oxidation rates. nih.gov Furthermore, the hydrophobic nature of the tert-butyl group affects the molecule's physical properties, such as its solubility in non-polar environments. Quantum chemical calculations can precisely predict properties like dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the molecule's behavior in electric fields and its potential applications in nonlinear optics. mdpi.com

Materials Science and Advanced Applications of 3 Tert Butyl 4 Hydroxybenzaldehyde Derivatives

Organic Light-Emitting Diode (OLED) Materials Research

Derivatives containing the tert-butylated hydroxybenzaldehyde moiety are explored in the field of organic light-emitting diodes (OLEDs). The bulky tert-butyl group plays a crucial role in improving the performance and processability of organic semiconductor materials used in these devices. While specific research focusing solely on 3-(tert-Butyl)-4-hydroxybenzaldehyde is limited, the principles derived from closely related di-tert-butylated analogues are widely applicable gtilaboratorysupplies.comwatson-int.com.

Enhancement of Light Emission and Charge Transport Properties in OLED Devices

The efficiency and stability of OLEDs are highly dependent on the molecular structure of the materials used in the emissive and charge-transporting layers. The incorporation of bulky substituents like tert-butyl groups into the molecular design of OLED materials is a key strategy for enhancing device performance.

Improved Film-Forming Properties and Solubility: The presence of tert-butyl groups increases the solubility of organic materials in common solvents. This is particularly advantageous for solution-processed OLEDs, enabling the fabrication of uniform, high-quality thin films, which is essential for consistent device performance.

Suppression of Aggregation-Caused Quenching: In the solid state, many organic emitter molecules tend to form aggregates (π–π stacking), which can lead to a significant decrease in photoluminescence quantum yield, a phenomenon known as aggregation-caused quenching. The steric hindrance provided by tert-butyl groups physically separates the chromophores, disrupting intermolecular π–π stacking. This separation minimizes the formation of non-emissive aggregate states, thereby enhancing the light-emission efficiency of the OLED.

Charge Transport Modulation: The performance of an OLED is also governed by the balance of holes and electrons injected into and transported through the organic layers. The molecular packing in the solid state, influenced by substituents like tert-butyl groups, affects the charge transport properties rsc.orgresearchgate.net. By preventing overly dense packing, these bulky groups can help modulate charge carrier mobility. This can lead to a more balanced charge injection and transport within the emissive layer, which is critical for achieving high recombination efficiency and, consequently, brighter and more efficient light emission. Theoretical modeling of organic solids demonstrates that charge trapping, which is ideal for light emission, can be influenced by molecular aggregation and electric fields, which are in turn affected by molecular structure rsc.org.

Polymer Science: Antioxidant Additives and Radical Trapping Agents

Phenolic compounds containing bulky alkyl groups, such as this compound, belong to the class of sterically hindered phenolic antioxidants. These molecules are vital additives in polymer science, used to protect polymeric materials from degradation during processing and end-use ontosight.ainih.gov. Oxidative degradation, initiated by heat, light, or mechanical stress, leads to the formation of free radicals that can cause chain scission, cross-linking, and a loss of mechanical properties in the polymer.

The antioxidant mechanism of a hindered phenol (B47542) involves the donation of the hydrogen atom from its hydroxyl (-OH) group to neutralize highly reactive free radicals (R•) present in the polymer matrix. This process transforms the free radical into a stable, non-reactive species (RH) and converts the antioxidant into a phenoxyl radical.

The key to the effectiveness of these antioxidants is the stability of the resulting phenoxyl radical. The presence of the electron-donating tert-butyl group at the ortho position to the hydroxyl group helps to stabilize this radical through resonance and steric shielding nih.gov. This steric hindrance prevents the phenoxyl radical from initiating new degradation reactions, effectively terminating the oxidative chain reaction. The closely related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), which is a derivative of butylated hydroxytoluene (BHT), is a well-documented synthetic phenolic antioxidant used as a radical trapping agent in polymers, foods, and cosmetics hmdb.canih.gov.

Table 1: Classification of Phenolic Antioxidants and Their Function

| Antioxidant Type | Key Structural Feature | Primary Function | Example Derivative Class |

|---|---|---|---|

| Sterically Hindered Phenols | Bulky alkyl group(s) (e.g., tert-butyl) ortho to the hydroxyl group | Primary antioxidant; radical scavenger (H-atom donor) | Butylated Hydroxytoluene (BHT) derivatives |

| Polymeric Phenols | Phenolic units incorporated into a polymer backbone | Long-term stability; reduced migration and leaching | Polymers of 2-tert-butylhydroquinone (t-BHQ) mdpi.com |

| Multifunctional Phenols | Contains multiple phenolic groups or other stabilizing moieties | High efficiency through multiple scavenging sites | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) nih.gov |

Development of Supramolecular Assemblies

The specific arrangement of functional groups in this compound—a hydrogen bond donor (-OH), hydrogen bond acceptors (C=O, -OH), and an aromatic ring—makes it and its derivatives valuable building blocks for constructing complex, ordered structures known as supramolecular assemblies.

Design of Ligands for Metal Complexes and Coordination Chemistry

The aldehyde group of this compound is readily condensed with primary amines to form Schiff bases (or imines) science.govsemanticscholar.orgnih.gov. These Schiff bases are highly versatile multidentate ligands capable of coordinating with a wide range of transition metal ions nih.govresearchgate.net. The phenolic hydroxyl group can also participate in coordination after deprotonation.

The general synthesis of a Schiff base ligand from this compound and a primary amine (R-NH₂) can be depicted as a condensation reaction where the C=O of the aldehyde reacts with the H₂N- of the amine to form a C=N double bond (imine) and a molecule of water. The resulting ligand can then chelate to a metal center, for instance, through the phenolic oxygen and the imine nitrogen, forming a stable metal complex semanticscholar.org. The properties of the resulting metal complex, such as its geometry, stability, and catalytic or magnetic properties, can be fine-tuned by varying the amine precursor and the choice of metal ion semanticscholar.org.

Hydrogen Bonding Networks in Supramolecular Structures

Hydrogen bonds are directional, non-covalent interactions that play a crucial role in creating ordered molecular arrangements in the solid state, a field known as crystal engineering. The this compound molecule contains both a hydrogen bond donor (the hydroxyl group) and two acceptor sites (the oxygen of the hydroxyl group and the oxygen of the carbonyl group).

Calixarene (B151959) Derivatives and Host-Guest Chemistry

Calixarenes are macrocyclic compounds synthesized by the condensation of a phenol with an aldehyde, typically formaldehyde. While not made directly from this compound, the most widely studied calixarenes are derived from its structural relative, p-tert-butylphenol mdpi.com. These molecules, known as p-tert-butylcalix[n]arenes (where 'n' is the number of phenolic units), are among the most important host molecules in supramolecular chemistry rsc.org.

These vase-like molecules feature a defined cavity, the size of which depends on the number of repeating units. The upper rim of the cavity is lined with the bulky and hydrophobic tert-butyl groups, creating a nonpolar binding pocket. The lower rim consists of the phenolic hydroxyl groups, which can be chemically modified.

This structure enables p-tert-butylcalixarenes to act as hosts, encapsulating smaller "guest" molecules or ions within their cavity mdpi.comnih.gov. This host-guest interaction is driven by non-covalent forces, including van der Waals interactions and hydrophobic effects. The selectivity and strength of guest binding can be controlled by the size of the calixarene and chemical modifications to its structure beilstein-journals.orgnih.gov. This has led to their application in areas such as chemical sensing, molecular recognition, and the design of molecular capsules mdpi.comnih.gov.

Table 2: Examples of Host-Guest Complexes with p-tert-butylcalix mdpi.comarene (TBC6)

| Guest Molecule | Observed Host:Guest Stoichiometry | Complex Type | Reference |

|---|---|---|---|

| Benzene (B151609) | 1:3 | Inclusion/Exclusion | nih.gov |

| Toluene | 1:1 | Inclusion | nih.gov |

| Anisole | 1:1 | Inclusion | nih.gov |

| Pyridine (B92270) | 1:3 | Inclusion/Exclusion | nih.gov |

| Methane | Multiple Occupancies Studied | Inclusion | nih.gov |

| Carbon Dioxide | 2:1 | Inclusion (Cage and Interstitial) | nih.gov |

Note: This table refers to the host p-tert-butylcalix mdpi.comarene, which is derived from p-tert-butylphenol.

Advanced Chemical Sensor Development

Fluorescent Chemosensors for Metal Ion Detection

Scientific literature reviewed did not provide specific examples or detailed research findings on the use of this compound or its direct derivatives in the development of fluorescent chemosensors for metal ion detection.

Lubricant Additive Research: Design of Multifunctional Additives (e.g., Schiff Bases)

Derivatives of structurally similar hindered phenolic aldehydes, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde, have been extensively researched as precursors for multifunctional lubricant additives, particularly through the formation of Schiff bases. These additives are designed to enhance the performance and lifespan of lubricants by providing a combination of antioxidant, antiwear, and anti-corrosion properties.

The core principle behind this application is the synergy between the hindered phenol group and other functional moieties introduced into the molecule. The bulky tert-butyl groups adjacent to the hydroxyl group on the benzaldehyde (B42025) ring create a sterically hindered phenol, a well-known antioxidant structure that functions by scavenging harmful radicals generated during lubricant oxidation. By converting the aldehyde group into an imine (Schiff base), researchers can introduce other functionalities that impart antiwear and anti-corrosion characteristics.

One notable study focused on a novel triazole-derived Schiff base synthesized from 3,5-di-tert-butyl-4-hydroxybenzaldehyde. researchgate.net In this research, two hindered phenolic units were attached to a 3,5-diamino-1,2,4-triazole framework, followed by alkylation to ensure solubility in polyol base oil. researchgate.net The resulting additive, denoted as TBB, demonstrated significant multifunctional capabilities. It exhibited excellent performance as an antioxidant and anti-corrosion agent, and moderate efficiency as a lubricity improver. researchgate.net

Another approach involves the synthesis of acylated chitosan (B1678972) Schiff bases, creating an eco-friendly biolubricant additive. acs.orgresearchgate.net A chitosan Schiff base was first prepared using 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and then acylated. acs.orgresearchgate.net This derivative was tested as an additive in a bio-based lubricant (N-butyl palmitate/stearate) and showed a significant improvement in thermo-oxidative stability and a notable decrease in wear scar diameter, indicating enhanced antioxidant and lubricity properties. acs.orgresearchgate.net

The research in this area highlights a strategic approach to molecular design, where the this compound scaffold serves as a foundational block for building larger, more complex molecules with tailored, multifunctional properties for advanced lubrication applications. mdpi.comnih.gov

Table 1: Performance of a Triazole-Derived Schiff Base Additive (TBB) in Polyol Base Oil researchgate.net

| Performance Metric | Additive Concentration | Result | % Improvement vs. Base Oil |

| Lubricity | |||

| Average Wear Scar Diameter | 1000 ppm | Reduction | 16.92% |

| Average Friction Coefficient | 1000 ppm | Reduction | 64.39% |

| Antioxidant | |||

| RBOT Time | 5000 ppm | Increase | 70.76% |

| Anti-Corrosion | |||

| Weight Loss | 5000 ppm | 0.01 ± 0.01 mg | 98.33% |

| Corrosion Rate | 5000 ppm | 0.01 ± 0.005 mdd | 98.39% |

| Penetration Rate | 5000 ppm | 0.001 ± 0.001 mpy | 99.12% |

Catalysis and Organocatalysis Applications

Chiral Schiff Base Catalysts in Asymmetric Synthesis

Chiral Schiff bases derived from substituted salicylaldehydes are a cornerstone in the field of asymmetric catalysis. The condensation of these aldehydes with chiral amines or amino alcohols yields ligands that can coordinate with various metals to form catalysts capable of inducing enantioselectivity in a wide range of organic reactions. The steric hindrance provided by substituents like the tert-butyl group can significantly influence the stereochemical outcome of the catalyzed reaction.

A notable example involves the preparation of aldimine-type chiral Schiff bases through the condensation of 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) with various chiral β-amino alcohols. sci-hub.se These O,N,O-tridentate ligands have been complexed with titanium(IV) isopropoxide to generate catalysts for asymmetric synthesis. The presence of the tert-butyl group at the 3-position of the salicylaldehyde (B1680747) moiety plays a crucial role in creating a chiral pocket around the titanium center, thereby directing the stereoselective addition of nucleophiles to prochiral substrates.

Investigations into the catalytic behavior of titanium complexes formed in situ from titanium isopropoxide and binaphthyl-derived Schiff bases have demonstrated the profound effect of bulky substituents. rsc.org Specifically, a titanium complex of a binaphthyl Schiff base bearing tert-butyl groups at both the R1 and R2 positions of the hydroxybenzylideneamino moiety proved to be one of the most effective catalysts for the asymmetric trimethylsilylcyanation of certain aromatic and aliphatic aldehydes. rsc.org This system achieved a high enantiomeric excess (e.e.) of up to 96% for m-tolualdehyde, highlighting the critical role of the sterically demanding tert-butyl groups in achieving high levels of stereocontrol. rsc.org

Below is a table summarizing the synthesis of these chiral Schiff base ligands.

| Aldehyde Precursor | Chiral Amine/Amino Alcohol | Resulting Ligand Type | Metal Complex | Application |

| 3-tert-Butyl-2-hydroxybenzaldehyde | Various chiral β-amino alcohols | Aldimine-type O,N,O Schiff base | Titanium(IV) isopropoxide | Asymmetric Synthesis |

| 3-R1-5-R2-2-hydroxybenzaldehyde (where R1, R2 = tert-Butyl) | 2,2'-Diamino-1,1'-binaphthyl | Binaphthyl Schiff base | Titanium(IV) isopropoxide | Asymmetric trimethylsilylcyanation of aldehydes |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Aldehyde Building Blocks

Substituted hydroxybenzaldehydes also serve as versatile building blocks for the construction of higher-order structures such as Metal-Organic Frameworks (MOFs) and coordination polymers. The aldehyde and hydroxyl groups provide ideal coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The nature and position of the substituents on the benzaldehyde (B42025) ring can influence the topology, porosity, and functional properties of the resulting materials.

Research in this area has explored the use of Schiff base ligands derived from substituted hydroxybenzaldehydes to create complex coordination architectures. For instance, new Schiff base ligands have been designed using 5-tert-butyl-2-hydroxybenzaldehyde (B1270133) and 3-tert-butyl-2-hydroxybenzaldehyde. mdpi.com These ligands, featuring a dianiline spacer and terminal hydroxybenzaldehyde rings decorated with tert-butyl groups, have been used to synthesize neutral copper(II) dihelicates. mdpi.com Helicates are a specific type of coordination polymer with a helical structure. The formation of these extended helicoidal architectures is driven by the coordination of the Schiff base ligands to the copper(II) ions.

The position of the bulky tert-butyl groups on the hydroxybenzaldehyde rings was found to influence the microarchitecture of the resulting extended structure. mdpi.com Specifically, the intermolecular Cu---Cu distance within the helicate was shorter when the tert-butyl groups were located further away from the metal binding sites (para position), demonstrating how subtle changes in ligand design can impact the final structure of the coordination polymer. mdpi.com

The following table details the components of the synthesized coordination polymers.

| Aldehyde Precursor | Spacer/Amine | Metal Ion | Resulting Structure | Key Finding |

| 5-tert-Butyl-2-hydroxybenzaldehyde | 4,4′-Methylenedianiline | Copper(II) | Neutral dihelicate (Coordination Polymer) | Position of tert-butyl group influences intermolecular distances. |

| 3-tert-Butyl-2-hydroxybenzaldehyde | 4,4′-Methylenedianiline | Copper(II) | Neutral dihelicate (Coordination Polymer) | Position of tert-butyl group influences intermolecular distances. |

While direct incorporation of 3-(tert-Butyl)-4-hydroxybenzaldehyde into MOFs is not extensively documented in the reviewed literature, the principles demonstrated with its isomers suggest its potential as a valuable component for creating novel porous materials and coordination polymers with tailored properties.

Environmental and Industrial Chemical Research Contexts

Occurrence and Detection in Environmental Samples

Direct environmental monitoring data for 3-(tert-Butyl)-4-hydroxybenzaldehyde is not extensively documented in publicly available research. However, the presence of structurally related synthetic phenolic antioxidants (SPAs) in various environmental matrices suggests that compounds of this class are of interest. nih.govacs.org SPAs have been identified in diverse samples, including indoor dust, outdoor air particulates, and various water sources. nih.govacs.org

For instance, the closely related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), which features an additional tert-butyl group, has been detected in human urine and breast adipose tissues. ncats.io This indicates that human exposure to tert-butylated phenolic compounds is occurring, likely through various environmental pathways such as consumer products and industrial emissions. nih.govacs.org The detection of these compounds underscores the importance of developing sensitive analytical methods for their identification and quantification in environmental samples.

Table 1: Detection of Structurally Related Phenolic Compounds in Various Samples This table includes data for compounds structurally related to this compound to provide context on the environmental presence of this class of chemicals.

| Compound | Sample Matrix | Noted Occurrence |

| Synthetic Phenolic Antioxidants (general) | Indoor Dust, Air Particulates, Water, Sediment | Widespread detection nih.govacs.org |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Human Tissues (fat, serum, urine, milk) | Confirmed human exposure nih.govacs.org |

| 2,4-di-tert-butyl-phenol (DBP) | Human Tissues (fat, serum, urine, milk) | Confirmed human exposure nih.govacs.org |

| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | Human Breast Adipose Tissue, Essential Oils | Detected as a pollutant and natural product ncats.io |

Further research is required to establish the specific occurrence and concentration of this compound in environmental compartments to fully assess its environmental fate and potential impact.

Role in Industrial Processes as Intermediates and Precursors

This compound is recognized as a versatile chemical intermediate. ontosight.ai Its synthesis is typically achieved through the oxidation of its corresponding benzyl (B1604629) alcohol or the reduction of a benzoyl chloride precursor. ontosight.ai The presence of the aldehyde, hydroxyl, and tert-butyl functional groups on the benzene (B151609) ring allows for a variety of chemical modifications, making it a valuable building block in organic synthesis.

The primary industrial applications of this compound are in the manufacturing of a range of downstream products, including:

Pharmaceuticals: It serves as a precursor for more complex active pharmaceutical ingredients. ontosight.ai

Agrochemicals: It is used in the synthesis of pesticides and herbicides.

Antioxidants: The phenolic structure is fundamental to its use in producing antioxidants that prevent degradation in materials. ontosight.ai

UV Stabilizers: It is a component in the synthesis of compounds that protect materials from degradation by ultraviolet radiation. ontosight.ai

While this compound is a key intermediate, many industrial processes also utilize its close relative, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, for similar purposes in producing pharmaceuticals and agricultural chemicals. The mono-tert-butylated version offers different reactivity and solubility profiles that can be advantageous in specific synthetic pathways.

Table 2: Industrial Applications of Substituted Hydroxybenzaldehydes

| Compound/Class | Role | End-Product Examples |

| This compound | Intermediate | Pharmaceuticals, Agrochemicals, Antioxidants, UV Stabilizers ontosight.ai |

| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | Intermediate | Pharmaceuticals, Agrochemicals, Anti-inflammatory agents, Anti-parasitic agents ncats.ioacs.org |

| 4-Hydroxybenzaldehyde (B117250) (general) | Intermediate | Flavoring agents (Vanillin), Pharmaceuticals (Penicillins), Polymers chemicalbook.comchemicalbook.comwikipedia.org |

Investigation of Chemical Degradation Pathways and By-product Formation

Specific studies on the chemical degradation pathways and by-product formation of this compound are limited. However, extensive research on related phenolic compounds provides a strong basis for predicting its environmental behavior. The degradation of phenolic compounds in the environment can occur through biotic (microbial) and abiotic (photochemical, chemical oxidation) processes.

Biodegradation: Microbial degradation is a primary pathway for the breakdown of phenolic compounds in soil and water. The process typically begins with the enzymatic conversion of the phenol (B47542) to catechol or a substituted catechol. researchgate.net Subsequently, the aromatic ring is cleaved via either the ortho or meta pathway, leading to the formation of aliphatic intermediates that can enter central metabolic cycles. researchgate.netnih.gov For phenols with a quaternary α-carbon in the para position, such as other tert-butylated phenols, degradation can also be initiated by a monooxygenase via a mechanism known as ipso substitution, which involves hydroxylation at the substituted carbon and subsequent cleavage of the carbon-carbon bond. asm.orgdntb.gov.ua

Photodegradation: Photolysis, or degradation by sunlight, is another significant environmental fate process. Studies on di-tert-butylphenols have shown that they can undergo photodegradation, with one study reporting a 49% degradation of 2,4-di-tert-butylphenol (B135424) after 24 hours of irradiation. industrialchemicals.gov.au The process can involve transformation into other isomers or oxidation products. industrialchemicals.gov.au For substituted benzaldehydes, photocatalytic degradation using semiconductors like TiO₂ can lead to the oxidation of the aldehyde group and eventual mineralization of the compound.

Chemical Oxidation: Advanced Oxidation Processes (AOPs), such as those involving ozone (ozonation) or Fenton's reagent (hydroxyl radicals), are used in water treatment to degrade persistent organic pollutants. Ozonation of organic compounds often results in oxygenated by-products, including smaller aldehydes and carboxylic acids. industrialchemicals.gov.au Fenton's oxidation, which generates highly reactive hydroxyl radicals, can effectively mineralize organic contaminants, though intermediate by-products may also be formed.

Table 3: Potential Degradation Pathways for Substituted Phenolic Compounds

| Degradation Pathway | Mechanism | Potential By-products |

| Biodegradation | Enzymatic conversion to catechol, followed by ortho/meta ring cleavage. researchgate.netnih.gov | Aliphatic acids, Carbon dioxide |

| Ipso substitution for phenols with quaternary α-carbon. asm.orgdntb.gov.ua | Hydroquinone, Alcohols | |

| Photodegradation | Direct photolysis or photocatalytic oxidation. industrialchemicals.gov.au | Isomers, Benzoquinones, Benzoic acid, smaller aldehydes |

| Chemical Oxidation | Reaction with strong oxidants like ozone or hydroxyl radicals. | Oxygenated intermediates, smaller aldehydes, carboxylic acids |

Further empirical studies are necessary to delineate the specific degradation pathways of this compound and to identify the resulting transformation products, which is crucial for a comprehensive environmental risk assessment.

Q & A

Q. What are the key physicochemical properties of 3-(tert-Butyl)-4-hydroxybenzaldehyde relevant to experimental design?

Methodological Answer: Key properties include:

- Molecular formula : C₁₁H₁₄O₂ (MW: 178.23 g/mol) .

- Solubility : Sparingly soluble in water (comparable to 4-hydroxybenzaldehyde, which has 8.45 mg/mL solubility at 25°C in water) but highly soluble in ethanol and organic solvents like dichloromethane .

- Purity : Commercial samples typically have ≥95% purity, verified via HPLC or NMR .

- Thermal stability : The tert-butyl group provides steric protection, but the phenolic hydroxyl may oxidize under prolonged exposure to air or light; storage under inert gas (N₂/Ar) at 4°C is recommended .

Q. What synthetic routes are commonly employed for the preparation of this compound in laboratory settings?

Methodological Answer: A typical synthesis involves:

Friedel-Crafts alkylation : tert-Butylation of 4-hydroxybenzaldehyde using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Protection-deprotection strategies : Temporarily protecting the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during alkylation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the phenolic hydroxyl group .

- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Avoid prolonged exposure to UV light during photochemical studies .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the structural integrity of this compound derivatives?

Methodological Answer:

Q. How does the steric hindrance from the tert-butyl group influence reaction pathways in catalytic processes?

Methodological Answer:

- Steric effects : The tert-butyl group restricts access to the para position of the benzaldehyde, directing electrophilic substitution (e.g., nitration, halogenation) to the ortho position relative to the hydroxyl group .

- Catalytic applications : In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), steric hindrance slows transmetallation steps, requiring optimized ligands (e.g., SPhos) and elevated temperatures (80–100°C) .

Q. What strategies mitigate phenolic hydroxyl group oxidation during reactions involving this compound?

Methodological Answer:

- Protecting groups : Use acetyl or TBS groups to shield the hydroxyl during oxidative conditions (e.g., Swern oxidations). Deprotect with K₂CO₃/MeOH or TBAF .

- Radical scavengers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–1 mol% to suppress radical-mediated oxidation .

- Low-temperature reactions : Perform reactions below 0°C to minimize thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.